1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of an aminophenyl group attached to a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 4-aminophenyl derivatives with trifluoropropanone precursors. One common method includes the nucleophilic substitution reaction where 4-aminophenyl groups are introduced to a trifluoropropanone backbone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoropropanone derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Aminophenyl derivatives: Compounds like 4-aminophenyl sulfone and 4-aminophenyl benzothiazole share structural similarities.
Trifluoropropanone derivatives: Compounds such as trifluoroacetophenone and trifluoromethyl ketones exhibit similar chemical properties
Uniqueness: 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one is unique due to the combination of the aminophenyl and trifluoropropanone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-1-3-7(13)4-2-6/h1-4H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDWRVOFUCICIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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